molecular formula C10H7IN2O2 B13063770 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 19532-42-4

1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13063770
CAS No.: 19532-42-4
M. Wt: 314.08 g/mol
InChI Key: BABJKUZAQPYQPH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of an iodophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the iodophenyl group and the pyrazole ring, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

19532-42-4

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

1-(4-iodophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15)

InChI Key

BABJKUZAQPYQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)I

Origin of Product

United States

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